Divergent Mechanism of Action: Multi-Kinase Inhibition vs. OX2R Antagonism for a Close Structural Analog
The target compound demonstrates a multi-target kinase inhibition profile, with IC50 values of 52 nM against BTK, 109 nM against EGFR, and 179 nM against BMX [1]. A direct structural analog, 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenyl acetate, shows a completely divergent primary pharmacology, acting as a potent OX2R antagonist with Ki values of 0.550 nM and 0.600 nM [2]. This represents a >95-fold shift in primary target preference based on subtle structural changes.
| Evidence Dimension | Primary Target Engagement Profile |
|---|---|
| Target Compound Data | IC50 = 52 nM (BTK), 109 nM (EGFR), 179 nM (BMX) |
| Comparator Or Baseline | 4-[(E)-2-(1H-Benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenyl acetate: Ki = 0.550 nM and 0.600 nM (OX2R) |
| Quantified Difference | A complete functional switch from a micromolar-range multi-kinase inhibitor to a sub-nanomolar OX2R antagonist. |
| Conditions | Kinase assays: Inhibition of recombinant full-length proteins (BTK, EGFR, BMX) expressed in Sf21 insect cells using a peptide substrate. OX2R assay: Radioligand displacement assay on human OX2R. |
Why This Matters
This confirms that even minimal structural deviations in this chemical series result in a wholesale change in biological function; sourcing the correct CAS number is essential to ensure the intended kinase inhibition profile, not an unrelated GPCR activity.
- [1] BindingDB. (2022). BDBM50578887 (CHEMBL4863078) - IC50 values for BTK, EGFR, BMX. View Source
- [2] BindingDB. (n.d.). BDBM120777 - Ki values for OX2R antagonist activity. View Source
